molecular formula C16H14 B6291843 1,3-Dimethyl-5-phenylethynyl-benzene, 97% CAS No. 201278-01-5

1,3-Dimethyl-5-phenylethynyl-benzene, 97%

Cat. No. B6291843
CAS RN: 201278-01-5
M. Wt: 206.28 g/mol
InChI Key: KDDQGNDTXHTIEZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-phenylethynyl-benzene is a chemical compound with the molecular formula C16H14 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.


Synthesis Analysis

The synthesis of 1,3-Dimethyl-5-phenylethynyl-benzene and its derivatives often involves selective Sono-gashira-Hagihara coupling reactions . In a study, a series of multicoordinate 1,3,5-tris (functionalised-phenylethynyl)benzenes was synthesized, and coordination polymers were constructed from these organic linkers and copper ions in high yields .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-5-phenylethynyl-benzene consists of a benzene ring with two methyl groups and a phenylethynyl group attached to it . The exact 3D structure can be determined using computational chemistry methods .

Scientific Research Applications

DMEPB has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, dyes, optical fibers, and other materials. It has also been studied for its potential biological and medicinal applications. DMEPB has been used as a ligand in the synthesis of various peptides and proteins, as a catalyst in enzyme-catalyzed reactions, and as a substrate in biochemical reactions.

Advantages and Limitations for Lab Experiments

The use of DMEPB in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of applications, including the synthesis of polymers, dyes, optical fibers, and other materials. It can also be used as a ligand, a catalyst, and a substrate in biochemical reactions. Furthermore, DMEPB is relatively inexpensive and easy to obtain.
However, there are some limitations to consider when using DMEPB in laboratory experiments. It is a highly reactive compound and should be handled with caution. In addition, DMEPB can be toxic in large doses and should be used in accordance with safety guidelines.

Future Directions

The potential applications of DMEPB are still being explored. Possible future directions include the development of novel materials, improved methods for synthesis and purification, and the identification of new biological and medicinal applications. In addition, further research is needed to better understand the biochemical and physiological effects of DMEPB and to identify new uses for this versatile compound.

Synthesis Methods

DMEPB is synthesized by a two-step reaction involving a Friedel-Crafts alkylation followed by an oxidation reaction. The Friedel-Crafts alkylation is carried out by reacting 1-methyl-3-phenylethynylbenzene with dimethylsulfate in the presence of an aluminum chloride catalyst. The oxidation reaction is then carried out by reacting the alkylated product with a mixture of hydrogen peroxide and sulfuric acid. This two-step reaction yields DMEPB in good yields.

properties

IUPAC Name

1,3-dimethyl-5-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-13-10-14(2)12-16(11-13)9-8-15-6-4-3-5-7-15/h3-7,10-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDQGNDTXHTIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C#CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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